molecular formula C21H27N3O4S B11319599 2-ethyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

2-ethyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11319599
M. Wt: 417.5 g/mol
InChI Key: PDVQTWJCAITEMA-UHFFFAOYSA-N
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Description

2-ethyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a tetrahydrophthalazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves multiple stepsThe final step involves the formation of the tetrahydrophthalazinone core through cyclization reactions under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring .

Scientific Research Applications

2-ethyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

2-ethyl-4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C21H27N3O4S/c1-3-24-21(25)18-7-5-4-6-17(18)20(22-24)16-9-8-15(2)19(14-16)29(26,27)23-10-12-28-13-11-23/h8-9,14H,3-7,10-13H2,1-2H3

InChI Key

PDVQTWJCAITEMA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(CCCC2)C(=N1)C3=CC(=C(C=C3)C)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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